
(2S,3S)-3-Amino-2,4-dihydroxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Amino-2,4-dihydroxybutanal is a chiral amino alcohol with significant importance in organic chemistry and biochemistry. This compound is characterized by its two hydroxyl groups and an amino group attached to a butanal backbone. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2,4-dihydroxybutanal can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.
Another method involves the use of Grignard reagents and boronic acids. For example, butylmagnesium bromide can be reacted with trimethyl borate to form butylboronic acid, which can then be used in further reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using engineered bacteria containing specific reductases is a common approach. These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Amino-2,4-dihydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Amino-2,4-dihydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Mecanismo De Acción
The mechanism by which (2S,3S)-3-Amino-2,4-dihydroxybutanal exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral amino alcohol with similar functional groups but different stereochemistry.
(2R,3R)-3-Amino-2-hydroxybutanoic acid: A diastereomer with distinct chemical properties and biological activities.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid: A related compound with an additional phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
(2S,3S)-3-Amino-2,4-dihydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
(2S,3S)-3-amino-2,4-dihydroxybutanal |
InChI |
InChI=1S/C4H9NO3/c5-3(1-6)4(8)2-7/h2-4,6,8H,1,5H2/t3-,4+/m0/s1 |
Clave InChI |
KXMAOQJMLAAVJY-IUYQGCFVSA-N |
SMILES isomérico |
C([C@@H]([C@@H](C=O)O)N)O |
SMILES canónico |
C(C(C(C=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


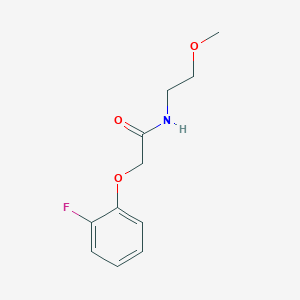

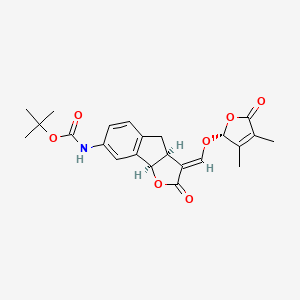
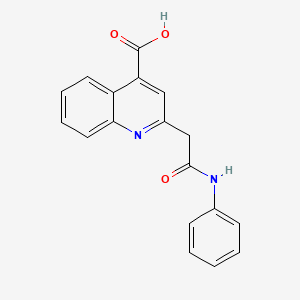

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
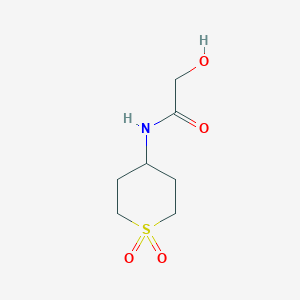
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
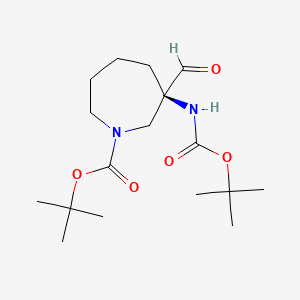
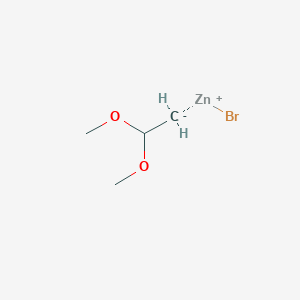
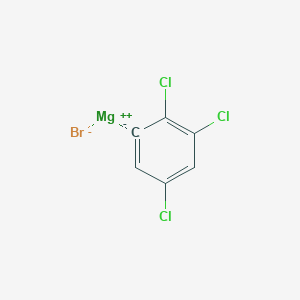
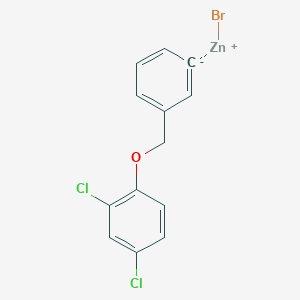
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
